molecular formula C10H21NS2 B097490 Propyl dipropyldithiocarbamate CAS No. 19047-79-1

Propyl dipropyldithiocarbamate

Cat. No. B097490
CAS RN: 19047-79-1
M. Wt: 219.4 g/mol
InChI Key: IQMQTTJSYGOQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl dipropyldithiocarbamate (PDTC) is a chemical compound that belongs to the class of dithiocarbamates. It is a yellow-colored powder that is soluble in water and organic solvents. PDTC has been widely used in scientific research for its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in inflammation, immunity, and cell survival.

Mechanism Of Action

Propyl dipropyldithiocarbamate inhibits the activity of NF-κB by blocking the degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and the prevention of NF-κB translocation to the nucleus, where it activates the transcription of pro-inflammatory genes.

Biochemical And Physiological Effects

Propyl dipropyldithiocarbamate has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Propyl dipropyldithiocarbamate has also been shown to induce cell death in cancer cells and protect neurons from oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

Propyl dipropyldithiocarbamate is a potent inhibitor of NF-κB activity and has been widely used in scientific research. However, it has some limitations. Propyl dipropyldithiocarbamate can be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions. Therefore, careful optimization of the concentration and duration of Propyl dipropyldithiocarbamate treatment is required for each experiment.

Future Directions

Include investigating the effects of Propyl dipropyldithiocarbamate on other signaling pathways and its potential use in combination with other drugs. Additionally, the development of more potent and selective inhibitors of NF-κB activity, based on the structure of Propyl dipropyldithiocarbamate, is an area of active research.

Synthesis Methods

Propyl dipropyldithiocarbamate can be synthesized by reacting propylamine with carbon disulfide followed by treatment with sodium hydroxide and propylene oxide. This method yields Propyl dipropyldithiocarbamate with high purity and yield.

Scientific Research Applications

Propyl dipropyldithiocarbamate has been extensively used in scientific research to investigate the role of NF-κB in various physiological and pathological processes. It has been shown to inhibit the activity of NF-κB in vitro and in vivo, leading to a decrease in pro-inflammatory cytokine production and an increase in cell death.

properties

CAS RN

19047-79-1

Product Name

Propyl dipropyldithiocarbamate

Molecular Formula

C10H21NS2

Molecular Weight

219.4 g/mol

IUPAC Name

propyl N,N-dipropylcarbamodithioate

InChI

InChI=1S/C10H21NS2/c1-4-7-11(8-5-2)10(12)13-9-6-3/h4-9H2,1-3H3

InChI Key

IQMQTTJSYGOQRS-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=S)SCCC

Canonical SMILES

CCCN(CCC)C(=S)SCCC

synonyms

Dipropyldithiocarbamic acid propyl ester

Origin of Product

United States

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